1-(9H-Fluoren-9-yl)piperazine hydrochloride

Catalog No.
S6607727
CAS No.
1050208-17-7
M.F
C17H19ClN2
M. Wt
286.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(9H-Fluoren-9-yl)piperazine hydrochloride

CAS Number

1050208-17-7

Product Name

1-(9H-Fluoren-9-yl)piperazine hydrochloride

IUPAC Name

1-(9H-fluoren-9-yl)piperazine;hydrochloride

Molecular Formula

C17H19ClN2

Molecular Weight

286.8 g/mol

InChI

InChI=1S/C17H18N2.ClH/c1-3-7-15-13(5-1)14-6-2-4-8-16(14)17(15)19-11-9-18-10-12-19;/h1-8,17-18H,9-12H2;1H

InChI Key

MOUXPZAAXIRZOC-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2C3=CC=CC=C3C4=CC=CC=C24.Cl

Canonical SMILES

C1CN(CCN1)C2C3=CC=CC=C3C4=CC=CC=C24.Cl

1-(9H-Fluoren-9-yl)piperazine hydrochloride is a chemical compound characterized by its unique structure, which includes a piperazine ring attached to a fluorenyl group. Its molecular formula is C17H18N2HClC_{17}H_{18}N_2\cdot HCl, with a molecular weight of approximately 250.34 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis due to its ability to participate in various

The mechanism of action of FPH is not well understood and requires further investigation. Some studies suggest potential interactions with cellular processes, but more research is needed to confirm these findings [].

, including:

  • Oxidation: This compound can be oxidized to form corresponding N-oxides, which may have different biological activities or properties.
  • Reduction: Reduction reactions can convert it into various derivatives, potentially altering its pharmacological profile.
  • Substitution Reactions: The presence of the piperazine moiety allows for nucleophilic substitution reactions, which can yield a variety of functionalized derivatives useful in drug development .

Research indicates that 1-(9H-Fluoren-9-yl)piperazine hydrochloride exhibits biological activity that may be relevant for pharmacological applications. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Compounds with similar structures have been studied for their effects on mood disorders and as potential antipsychotic agents

The synthesis of 1-(9H-Fluoren-9-yl)piperazine hydrochloride typically involves the reaction of 9-bromofluorene with piperazine in the presence of a base such as triethylamine. The general procedure includes:

  • Dissolving 9-bromofluorene and piperazine in dry tetrahydrofuran under an inert atmosphere.
  • Refluxing the mixture for several hours to facilitate the reaction.
  • Filtering the reaction mixture and concentrating it under reduced pressure.
  • Purifying the crude product using flash chromatography to obtain the final compound as a white powder .

This compound has several applications, particularly in medicinal chemistry:

  • Pharmaceutical Research: It serves as a scaffold for designing new drugs targeting various neurological conditions due to its interaction with neurotransmitter systems .
  • Organic Synthesis: It is utilized as a reagent in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery .
  • Material Science: Its unique structural properties may also find applications in developing new materials or polymers.

Studies on 1-(9H-Fluoren-9-yl)piperazine hydrochloride have indicated its potential interactions with various biological targets. Notably, it has been evaluated for its effects on serotonin receptors, which are crucial in regulating mood and anxiety. Additionally, research into its pharmacokinetics suggests that it may cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies

Several compounds share structural similarities with 1-(9H-Fluoren-9-yl)piperazine hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate215190-22-00.90Contains a carboxylate group, enhancing solubility.
(9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate391248-14-90.88Features an aminomethyl substitution, affecting receptor binding.
(R)-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate215178-45-30.81Different ring structure may influence pharmacodynamics.
Benzyl piperazine-1-carboxylate31166-44-60.81Lacks the fluorenyl group but retains piperazine functionality.

These compounds highlight the versatility of the piperazine core while demonstrating how modifications can lead to differing biological activities and properties.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

286.1236763 g/mol

Monoisotopic Mass

286.1236763 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-11-23

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